molecular formula C16H14O2S3 B1591960 Bis(4-methacryloylthiophenyl) Sulfide CAS No. 129283-82-5

Bis(4-methacryloylthiophenyl) Sulfide

Cat. No.: B1591960
CAS No.: 129283-82-5
M. Wt: 334.5 g/mol
InChI Key: JLAVXEZFBWTHQS-UHFFFAOYSA-N
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Description

Bis(4-methacryloylthiophenyl) Sulfide: is an organic compound with the molecular formula C20H18O2S3. It is also known by other names such as 4,4’-Thiodibenzenedithiol Dimethacrylate . This compound is characterized by its unique structure, which includes two methacryloyl groups attached to a thiophenyl sulfide core. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methacryloylthiophenyl) Sulfide typically involves the reaction of 4-mercaptophenyl methacrylate with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methacryloylthiophenyl) Sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(4-methacryloylthiophenyl) Sulfide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-methacryloylthiophenyl) Sulfide involves its ability to undergo polymerization reactions. The methacryloyl groups can form cross-linked networks, which contribute to the compound’s mechanical strength and stability. The thiophenyl sulfide core provides flexibility and enhances the compound’s resistance to degradation .

Comparison with Similar Compounds

  • Bis(4-methacryloylphenyl) Sulfide
  • Bis(4-methacryloylphenyl) Ether
  • Bis(4-methacryloylphenyl) Disulfide

Uniqueness: Bis(4-methacryloylthiophenyl) Sulfide is unique due to the presence of the thiophenyl sulfide core, which imparts distinct chemical and physical properties. This core enhances the compound’s flexibility and resistance to oxidative degradation compared to similar compounds .

Properties

IUPAC Name

S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2S3/c1-13(2)19(21)24-17-9-5-15(6-10-17)23-16-7-11-18(12-8-16)25-20(22)14(3)4/h5-12H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAQSNLZHHUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)SC1=CC=C(C=C1)SC2=CC=C(C=C2)SC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129283-82-5
Record name Bis(4-methacryloylthiophenyl) Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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